![molecular formula C16H18N4O4S2 B3203522 N-(4-(4-acetylpiperazine-1-carbonyl)thiazol-2-yl)benzenesulfonamide CAS No. 1021259-76-6](/img/structure/B3203522.png)
N-(4-(4-acetylpiperazine-1-carbonyl)thiazol-2-yl)benzenesulfonamide
Overview
Description
N-(4-(4-acetylpiperazine-1-carbonyl)thiazol-2-yl)benzenesulfonamide, often referred to as ATC-2 , is a synthetic compound with potential pharmacological activities. Its molecular structure combines a thiazole ring, a piperazine moiety, and a benzenesulfonamide group. The compound has drawn interest due to its antimicrobial and antiproliferative properties .
Synthesis Analysis
The synthesis of ATC-2 involves the condensation of 4-acetylpiperazine-1-carbonyl chloride with thiazol-2-ylamine, followed by sulfonation of the resulting intermediate. Detailed synthetic pathways and reaction conditions are documented in research articles .
Molecular Structure Analysis
Mechanism of Action
Target of Action
The primary target of N-(4-(4-acetylpiperazine-1-carbonyl)thiazol-2-yl)benzenesulfonamide is Poly (ADP-ribose) polymerase (PARP-1) . PARP-1 is a key enzyme involved in the process of DNA repair and genomic stability .
Mode of Action
This compound interacts with its target, PARP-1, by forming a hydrogen bond . This interaction inhibits the enzymatic activity of PARP-1, thereby affecting the DNA repair process .
Biochemical Pathways
The inhibition of PARP-1 affects the DNA repair pathways . This can lead to the accumulation of DNA damage, particularly in cells deficient in certain DNA repair mechanisms, such as BRCA-1 deficient cells . The downstream effects include cell cycle arrest and apoptosis .
Result of Action
The compound displays strong inhibitory effects on PARP-1 enzyme . It also shows good antiproliferative activity on BRCA-1 deficient cells (MDA-MB-436) and inactivity on wild cells (MCF-7), indicating high selectivity and targeting .
Advantages and Limitations for Lab Experiments
N-(4-(4-acetylpiperazine-1-carbonyl)thiazol-2-yl)benzenesulfonamide has several advantages for lab experiments. It has been extensively studied in preclinical models of inflammation and pain, and its mechanism of action is well understood. Additionally, this compound has been shown to have superior anti-inflammatory and analgesic effects compared to traditional NSAIDs while causing significantly less gastrointestinal damage. However, one limitation of this compound is that it is a prodrug, which may complicate its use in certain experimental settings.
Future Directions
There are several future directions for N-(4-(4-acetylpiperazine-1-carbonyl)thiazol-2-yl)benzenesulfonamide research. One direction is to further investigate its efficacy in treating inflammatory bowel disease and arthritis. Another direction is to investigate its potential use in other inflammatory conditions, such as psoriasis and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on other physiological systems.
Scientific Research Applications
N-(4-(4-acetylpiperazine-1-carbonyl)thiazol-2-yl)benzenesulfonamide has been extensively studied in preclinical models of inflammation and pain. These studies have shown that this compound has superior anti-inflammatory and analgesic effects compared to traditional NSAIDs, such as naproxen and diclofenac, while causing significantly less gastrointestinal damage. This compound has also been shown to be effective in reducing inflammation in animal models of inflammatory bowel disease and arthritis.
properties
IUPAC Name |
N-[4-(4-acetylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S2/c1-12(21)19-7-9-20(10-8-19)15(22)14-11-25-16(17-14)18-26(23,24)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWXSTJUOKHIRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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